8S-Cabergoline 8S-Cabergoline
Brand Name: Vulcanchem
CAS No.: 856676-33-0
VCID: VC0032286
InChI: InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1
SMILES: CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula: C26H37N5O2
Molecular Weight: 451.615

8S-Cabergoline

CAS No.: 856676-33-0

Cat. No.: VC0032286

Molecular Formula: C26H37N5O2

Molecular Weight: 451.615

* For research use only. Not for human or veterinary use.

8S-Cabergoline - 856676-33-0

Specification

CAS No. 856676-33-0
Molecular Formula C26H37N5O2
Molecular Weight 451.615
IUPAC Name (6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1
Standard InChI Key KORNTPPJEAJQIU-XKCSPQBFSA-N
SMILES CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator